N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a complex organic compound. Unfortunately, there is not much specific information available about this compound in the literature .
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, there are methods for synthesizing similar compounds. For instance, an efficient one-pot, Pd(PPh3)4 catalyzed, water-promoted method has been developed for the synthesis of N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides under microwave irradiation . This methodology is acid-free, has good substrate scope, excellent functional group compatibility, and excellent product yields .Scientific Research Applications
Discovery of Vascular Endothelial Growth Factor Receptor-2 Inhibitors
Research involving compounds with similar structures to N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide has led to the discovery of potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds have demonstrated significant efficacy in human lung and colon carcinoma xenograft models, indicating their potential application in cancer research and therapy (Borzilleri et al., 2006).
Synthesis of New Heterocyclic Compounds
Compounds within this chemical family have been utilized as key intermediates for the synthesis of new heterocyclic compounds, such as 1,2,3,4-tetrahydropyrimidine-2-thione and their derivatives. These compounds have been synthesized for potential applications in medicinal chemistry, showcasing the versatility of this chemical framework in the synthesis of bioactive molecules (Fadda et al., 2013).
Insecticidal Applications
Similar compounds have been investigated for their biochemical impacts and potential as insecticidal agents against various pests, including the cotton leafworm, Spodoptera littoralis. These studies have involved the synthesis and biological evaluation of novel sulfonamide thiazole derivatives, indicating the role of these compounds in developing new insecticidal agents (Soliman et al., 2020).
Oxidative C–H Functionalization
Research has also focused on the synthesis of biologically potent compounds through oxidative C–S bond formation strategies, employing metal-free approaches. This methodology highlights the potential of these compounds in the development of new synthetic routes for the production of biologically active molecules (Mariappan et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4OS/c19-18(20,21)13-5-3-6-14-15(13)24-17(27-14)25-9-11(10-25)16(26)23-8-12-4-1-2-7-22-12/h1-7,11H,8-10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPORAOEDCRMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.